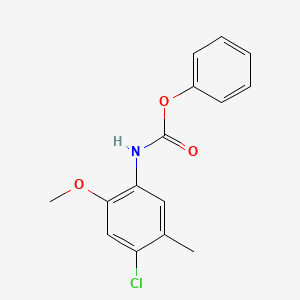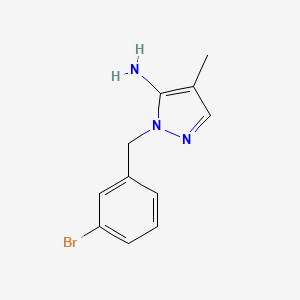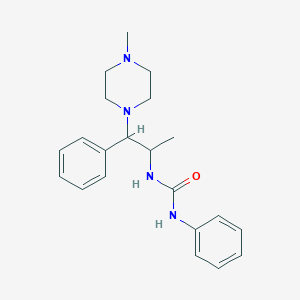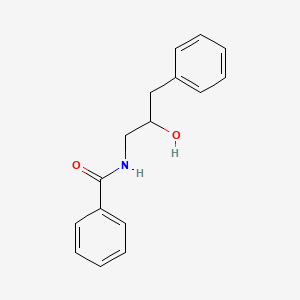![molecular formula C21H16Cl2N2O B2467855 (1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol CAS No. 708996-22-9](/img/structure/B2467855.png)
(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol” is an imidazole derivative. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years . The synthesis of imidazole derivatives often involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of imidazole derivatives is key to their function . They exhibit light-induced reversible fluorescence switching via conformational change from a twisted molecular structure to more planar . The role of the twisted molecular structure in photoswitching was established based on structure property, computational and photophysical studies .Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives are diverse and complex . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely. For example, some imidazole derivatives exhibit strong fluorescence in non-polar solvents compared to polar solvents . This could be attributed to the intermolecular interactions between the polar solvents with labile hydroxyl proton .科学的研究の応用
Corrosion Inhibition
The study by Costa et al. (2021) explores the corrosion inhibition properties of imidazole-based molecules, including a derivative similar to the compound , for carbon steel in an acidic medium. They found that these molecules significantly increase corrosion inhibition efficiency through both gravimetric and electrochemical tests. Quantum chemical calculations and Monte Carlo simulations supported the experimental results, highlighting the molecule's softer nature (or lower charge/radius ratio) as a key factor for higher anticorrosion efficiency. This research suggests potential applications in protecting metals from corrosion in various industrial settings (Costa et al., 2021).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been shown to inhibit theEpidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
These compounds have been shown to have a robust inhibitory effect against the EGFR wild-type enzyme . This inhibition could lead to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with EGFR can affect various biochemical pathways. EGFR is known to play a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest . This can result in the inhibition of cancer cell proliferation and potentially induce apoptosis .
Pharmacokinetics
Similar compounds have been shown to have good tissue penetration and permeability , which could suggest a favorable bioavailability profile.
Result of Action
The inhibition of EGFR by this compound could lead to significant anticancer activity. In vitro studies of similar compounds have demonstrated significant anticancer activity against various human cancer cell lines . Notably, these compounds showed a pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .
特性
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O/c22-16-11-10-14(12-17(16)23)13-25-19-9-5-4-8-18(19)24-21(25)20(26)15-6-2-1-3-7-15/h1-12,20,26H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZKKZHQNTYVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B2467775.png)
![N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine](/img/structure/B2467778.png)

![2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2467780.png)

![5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2467784.png)
![N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide](/img/structure/B2467785.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2467790.png)

